molecular formula C12H13N3OS B14524714 N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide CAS No. 62347-31-3

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide

Cat. No.: B14524714
CAS No.: 62347-31-3
M. Wt: 247.32 g/mol
InChI Key: AAHHJFHFOVILNY-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide (CAS 62347-31-3) is a chemical compound of significant interest in biochemical and cancer research, particularly in the study of glutaminase inhibition . This compound is structurally related to the potent and selective allosteric kidney-type glutaminase (GLS) inhibitor bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) . GLS catalyzes the hydrolysis of glutamine to glutamate, a process that is critical for energy metabolism in many proliferating cells, especially rapidly growing cancer cells where glutaminolysis can become a dominant metabolic pathway . Inhibiting GLS presents a promising therapeutic strategy for targeting certain cancers, as studies have shown that reducing glutaminase levels can lead to a remarkable decrease in the proliferation of various human cancer cell lines . Structurally, this molecule belongs to a class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic rings known to be bioisosteres of pyrimidine bases . This characteristic allows such derivatives to potentially interfere with DNA replication and other critical cellular processes, underpinning their broad investigative utility in oncology . The compound serves as a valuable template for structure-activity relationship (SAR) studies aimed at developing more potent and drug-like GLS inhibitors with improved physicochemical properties, such as aqueous solubility, while retaining high inhibitory potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable local and federal regulations governing the handling and disposal of laboratory chemicals.

Properties

CAS No.

62347-31-3

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C12H13N3OS/c1-9-13-12(17-14-9)15(2)11(16)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

AAHHJFHFOVILNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N(C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with N-methyl-2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions to yield phenylacetic acid and the corresponding amine derivative. This reaction is critical for understanding metabolic pathways and stability.

Conditions Products Reference
6 M HCl, reflux, 8 hPhenylacetic acid + 5-amino-3-methyl-1,2,4-thiadiazole
2 M NaOH, 80°C, 6 hSodium phenylacetate + methylthiadiazolamine
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the attacking nucleophile (e.g., H₂O or OH⁻).

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring is susceptible to nucleophilic substitution at the C-5 position, particularly under basic conditions. This reactivity is exploited to introduce functional groups for pharmacological optimization.

Reagent Conditions Product Reference
EthylenediamineDMF, K₂CO₃, 60°C, 12 hN-Methyl-N-(3-methyl-5-amino-1,2,4-thiadiazol-5-yl)-2-phenylacetamide
ThiophenolEtOH, pyridine, reflux5-Phenylthio derivative
  • SAR Note : Substitution at C-5 alters binding affinity to biological targets (e.g., glutaminase inhibition) . Replacement with bulkier groups reduces solubility but enhances target selectivity.

Oxidation of the Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives, impacting electronic properties and bioactivity.

Oxidizing Agent Conditions Product Reference
H₂O₂ (30%)CH₃COOH, RT, 6 hSulfoxide derivative
mCPBADCM, 0°C, 2 hSulfone derivative
  • Structural Impact : Oxidation increases polarity and may enhance metabolic stability, as seen in analogs like compound 7 (sulfoxide) from .

Alkylation at the Amide Nitrogen

The tertiary amide nitrogen can undergo alkylation under mild conditions, enabling diversification of the acetamide side chain.

Alkylating Agent Conditions Product Reference
Methyl iodideDMF, NaH, 0°C, 2 hQuaternary ammonium salt
Allyl bromideCH₃CN, K₂CO₃, 50°C, 8 hN-Allyl derivative (PubChem CID 20393646)
  • Applicability : Alkylation enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related analogs .

Acylation of the Thiadiazole Amine

The exocyclic amine (if generated via hydrolysis) can be acylated to introduce additional pharmacophores.

Acylating Agent Conditions Product Reference
Benzoyl chlorideCH₂Cl₂, Et₃N, 0°C, 1 hN-Benzoyl-3-methyl-1,2,4-thiadiazol-5-amine
Acetic anhydridePyridine, RT, 4 hN-Acetyl derivative

Metabolic Reactions

In vitro studies using liver microsomes reveal NADPH-dependent oxidation of the sulfide linker (if present) and demethylation of the thiadiazole methyl group.

Enzyme System Major Metabolite Half-Life (t₁/₂) Reference
Mouse liver microsomesSulfoxide derivative30 min
Human CYP3A4Demethylated thiadiazole45 min

Key Findings from Structural Studies:

  • Crystallographic Data : Analogous compounds (e.g., BPTES) bind to glutaminase via symmetrical interactions with the thiadiazole rings, stabilizing an inactive tetramer .

  • Electronic Effects : Electron-withdrawing substituents on the thiadiazole ring enhance electrophilicity, accelerating nucleophilic substitution .

Scientific Research Applications

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit beta-secretase cleavage of amyloid precursor protein (APP), which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule:

Compound Name Core Structure Heterocycle Type Substituents Molecular Formula Notable Features
N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide (Target) Acetamide 1,2,4-Thiadiazole N-Methyl, 3-Methyl, Phenyl C₁₃H₁₄N₃OS Sulfur atom enhances π-conjugation and lipophilicity
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-allyl-2-phenylacetamide (Entry 25, ) Acetamide 1,2,4-Thiadiazole N-Allyl, 3-Methyl, Phenyl C₁₄H₁₅N₃OS Allyl group increases steric bulk; potential for covalent interactions
16a: Cephalosporin with 3-methyl-1,2,4-oxadiazole () β-Lactam (Cephalosporin) 1,2,4-Oxadiazole Methyl, Oxadiazole, Phenylacetamide C₁₈H₁₈N₄O₅S Oxadiazole replaces sulfur with oxygen; reduced lipophilicity
2-((1-(4-ETHOXYPHENYL)-1H-TETRAZOL-5-YL)THIO)-N-ISOPROPYL-N-PHENYLACETAMIDE () Acetamide 1H-Tetrazole Ethoxyphenyl, Sulfanyl, Isopropyl C₂₁H₂₄N₆O₂S Tetrazole offers hydrogen-bonding sites; sulfanyl group enhances reactivity

Comparative Analysis

Heterocycle Impact
  • 1,2,4-Thiadiazole (Target) vs. 1,2,4-Oxadiazole (Compound 16a): Replacement of sulfur with oxygen in the oxadiazole reduces electron-withdrawing effects and ring stability.
  • 1,2,4-Thiadiazole vs. Tetrazole () :
    Tetrazoles contain four nitrogen atoms, enabling stronger hydrogen-bonding interactions with biological targets. However, thiadiazoles may offer better metabolic stability due to reduced polarity .
Substituent Effects
  • N-Methyl (Target) vs. N-Allyl (Entry 25, ): The methyl group minimizes steric hindrance, favoring target binding in constrained active sites.
  • Phenylacetamide vs. Cephalosporin Core (Compound 16a) :
    The β-lactam core in 16a confers antibacterial activity against Mycobacterium tuberculosis, whereas the phenylacetamide motif in the target compound may prioritize enzyme inhibition or receptor modulation .
Physicochemical Properties
  • Lipophilicity : The thiadiazole and phenyl groups in the target compound likely increase logP compared to the tetrazole and ethoxyphenyl analogues .
  • Synthetic Accessibility : Compound 16a’s low yield (6.75% ) contrasts with acetamide derivatives, which are typically synthesized via straightforward amidation or nucleophilic substitution .

Biological Activity

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide (CAS No. 62347-31-3) is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and research findings related to this compound, with a focus on its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3OSC_{12}H_{13}N_{3}OS and a molecular weight of 247.32 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of 1,3,4-thiadiazole derivatives against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated cytotoxicity rates of up to 68% against HT-29 colorectal cancer cells and 63% against MDA-MB-231 breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have also been documented. A comparative study found that certain derivatives exhibited anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involved lysosomal stabilization and inhibition of prostaglandin biosynthesis .

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The compounds were tested for their toxicity and anti-inflammatory effects, revealing that some compounds had low toxicity levels (DL50 values) while maintaining significant biological activity .
    CompoundDL50 (mg/kg)Anti-inflammatory Activity (%)
    1106560.30
    2102549.03
    3162061.20
  • In Vitro Studies : In vitro studies conducted on various cell lines indicated that the compound could inhibit cell growth effectively at certain concentrations, suggesting its potential as an anticancer agent .

Q & A

What are the established synthetic routes for N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Level: Basic
Methodology:
The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example:

  • Step 1: React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene/water mixture (8:2) under reflux for 5–7 hours to form intermediate azides .
  • Step 2: Perform a copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) with alkynes to construct the thiadiazole ring. Optimize solvent (e.g., tert-BuOH/H₂O) and catalyst loading (10 mol% Cu(OAc)₂) to achieve yields >75% .
    Key Variables:
  • Temperature (reflux vs. room temperature).
  • Solvent polarity affects reaction kinetics.
  • Catalyst efficiency (copper vs. ruthenium).

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Level: Advanced
Methodology:

  • Cross-Validation: Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT calculations) . For example, aromatic protons in the phenyl group should appear as a multiplet at δ 7.2–7.6 ppm, while the thiadiazole C=S stretch in IR ranges 1250–1300 cm⁻¹.
  • X-ray Crystallography: Use SHELXL for single-crystal refinement to unambiguously confirm bond lengths and angles .
    Case Study: In a related thiadiazole derivative, discrepancies in carbonyl (C=O) peak positions (1671 vs. 1682 cm⁻¹) were traced to solvent effects during IR analysis .

What purification techniques are most effective for removing common impurities (e.g., unreacted azides or byproducts)?

Level: Basic
Methodology:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to isolate the product. For polar byproducts, adjust solvent polarity .
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (gradient elution) to separate regioisomers .
    Data Table:
Impurity TypePurification MethodPurity Achieved
Unreacted azideColumn chromatography (EtOAc/Hex 3:7)>98%
Thiadiazole dimerRecrystallization (EtOH)95%

How do electronic effects of substituents on the phenyl ring impact reaction kinetics and product stability?

Level: Advanced
Methodology:

  • Hammett Analysis: Correlate substituent σ values (e.g., -NO₂, -OCH₃) with reaction rates in azide-alkyne cycloadditions. Electron-withdrawing groups accelerate dipolarophile reactivity .
  • DFT Studies: Calculate activation energies for intermediates. For example, nitro groups reduce electron density on the phenylacetamide, stabilizing transition states .
    Contradiction Note: While -NO₂ enhances cycloaddition rates, it may destabilize the product via steric hindrance, requiring trade-offs in design .

What validated analytical methods ensure accurate quantification of this compound in complex matrices?

Level: Advanced
Methodology:

  • Spectrophotometry: Validate UV absorbance at λmax = 238 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) with linearity (R² > 0.999) over 1–50 µg/mL .
  • HPLC: Use a C18 column (acetonitrile/0.1% TFA) with retention time ~8.2 min. Validate for specificity, accuracy (±2%), and robustness (pH 2–6) .
    Validation Parameters:
ParameterRequirementResult
LinearityR² ≥ 0.9950.998
LOD≤0.5 µg/mL0.3 µg/mL
LOQ≤1.5 µg/mL1.0 µg/mL

How does the thiadiazole ring’s conformation influence biological activity in related analogs?

Level: Advanced
Methodology:

  • SAR Studies: Compare IC₅₀ values of analogs with varied substituents. For instance, 5-ethyl-thiadiazole derivatives show enhanced antimicrobial activity due to lipophilicity .
  • Molecular Docking: Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). The 3-methyl group in this compound may improve hydrophobic interactions .

What strategies mitigate hydrolysis of the acetamide moiety during storage or in vivo studies?

Level: Basic
Methodology:

  • Lyophilization: Store as a lyophilized powder at -20°C to reduce water-mediated degradation.
  • Prodrug Design: Introduce hydrolytically stable groups (e.g., trifluoroacetamide) or encapsulate in pH-responsive nanoparticles .

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